REACTION_CXSMILES
|
[C:1]1(=[O:13])[N:5]([CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O)[C:4](=[O:12])[CH:3]=[CH:2]1.[NH:14]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[NH2:15].C(Cl)CCl>C(Cl)Cl>[O:13]=[C:1]1[CH:2]=[CH:3][C:4](=[O:12])[N:5]1[CH2:6][CH2:7][CH2:8][C:9]([NH:15][NH:14][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[O:11]
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1CCCC(=O)O)=O)=O
|
Name
|
|
Quantity
|
201 mg
|
Type
|
reactant
|
Smiles
|
N(N)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1 M NaH2PO4
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
/NaCl (conc), dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified on SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluted with MeOH/DCM (1:25)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C=C1)=O)CCCC(=O)NNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |